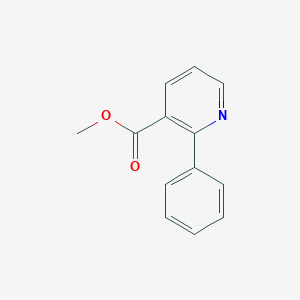![molecular formula C8H17ClO2 B071979 1-[2-(2-Chloroethoxy)ethoxy]butane CAS No. 1120-23-6](/img/structure/B71979.png)
1-[2-(2-Chloroethoxy)ethoxy]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Chloroethoxy)ethoxy]butane is an organic compound with the molecular formula C10H21ClO3. It is a derivative of butane, where the hydrogen atoms are substituted with 2-(2-chloroethoxy)ethoxy groups. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chloroethoxy)ethoxy]butane typically involves the reaction of butane with 2-(2-chloroethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the substitution reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Advanced techniques, such as distillation and crystallization, are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chloroethoxy)ethoxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents, such as sodium hydroxide or ammonia, are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Compounds with substituted functional groups, such as alcohols or amines.
Scientific Research Applications
1-[2-(2-Chloroethoxy)ethoxy]butane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of biochemical pathways and as a tool for modifying biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloroethoxy)ethoxy]butane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
Butane, 1-[2-(2-butoxyethoxy)ethoxy]-: Similar structure but with a butoxy group instead of a chloroethoxy group.
Butane, 1-[2-(2-methoxyethoxy)ethoxy]-: Contains a methoxy group instead of a chloroethoxy group.
Uniqueness
1-[2-(2-Chloroethoxy)ethoxy]butane is unique due to the presence of the chloroethoxy group, which imparts distinct chemical properties. This group makes the compound more reactive in substitution reactions and provides specific interactions in biological systems.
Properties
CAS No. |
1120-23-6 |
|---|---|
Molecular Formula |
C8H17ClO2 |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
1-[2-(2-chloroethoxy)ethoxy]butane |
InChI |
InChI=1S/C8H17ClO2/c1-2-3-5-10-7-8-11-6-4-9/h2-8H2,1H3 |
InChI Key |
DZWMJKOIMKFXIJ-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCCl |
Canonical SMILES |
CCCCOCCOCCCl |
Key on ui other cas no. |
1120-23-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)
![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)











![6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B71922.png)
